双(4-(丙-2-炔-1-氧基)苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

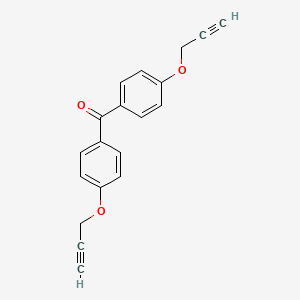

Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone: is an organic compound with the molecular formula C19H14O3 It is a benzophenone derivative characterized by the presence of two prop-2-yn-1-yloxy groups attached to the phenyl rings

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have explored the potential of bis(4-(prop-2-yn-1-yloxy)phenyl)methanone derivatives in the treatment of cancer. For instance, modifications of flavonoids with propargyloxy groups have shown promising anticancer properties against head and neck cancer cell lines. These derivatives were evaluated for their ability to induce apoptosis and alter cell cycle dynamics, highlighting their potential as therapeutic agents in oncology .

Chemical Probes

The compound serves as a trifunctional building block for the synthesis of chemical probes. These probes are essential for studying biological processes at the molecular level, particularly in the context of enzyme activity and protein interactions. The versatility of bis(4-(prop-2-yn-1-yloxy)phenyl)methanone allows researchers to design probes that can selectively target specific biological pathways .

Materials Science Applications

Fluorescent Materials

Research indicates that bis(4-(prop-2-yn-1-yloxy)phenyl)methanone can be utilized in the development of fluorescent conjugated materials. These materials are significant for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and sensors. The incorporation of propargyloxy groups enhances the photophysical properties of the resulting polymers, making them suitable for various electronic applications .

Click Chemistry

The compound is also compatible with click chemistry protocols, which are widely used for synthesizing complex molecular architectures. Its reactivity allows for efficient coupling reactions, enabling the creation of diverse polymeric structures with tailored properties. This application is particularly relevant in creating functional materials for drug delivery systems and biomaterials .

Organic Synthesis Applications

Synthesis of Derivatives

Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone serves as a precursor for synthesizing various derivatives with enhanced biological activities. For example, derivatives synthesized from this compound have been tested for antimicrobial and antidiabetic activities, showcasing its utility in developing multi-functional compounds that can address multiple health issues simultaneously .

Building Block for Complex Molecules

The compound acts as a versatile building block in organic synthesis, facilitating the construction of more complex molecular frameworks. Its structural features allow chemists to introduce other functional groups through subsequent reactions, thereby expanding its applicability in synthetic organic chemistry .

Case Study 1: Anticancer Derivatives

A study evaluated several propargyloxy derivatives derived from bis(4-(prop-2-yn-1-yloxy)phenyl)methanone for their anticancer properties against various cell lines. The results indicated that specific modifications led to significant increases in apoptosis rates and cell cycle arrest at the G2/M phase, suggesting their potential as novel anticancer agents .

Case Study 2: Fluorescent Polymers

In another research effort, bis(4-(prop-2-yn-1-yloxy)phenyl)methanone was incorporated into a polymer matrix to develop fluorescent materials. The resulting polymers exhibited enhanced light emission properties suitable for use in OLEDs, demonstrating the compound's effectiveness in materials science applications .

作用机制

Target of Action

Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone is a chemical probe that can be used for the synthesis of various compounds . It contains a light-activated benzophenone, an alkyne tag, and a synthetic handle (either an amine or a hydroxyl linker) . When appended to a ligand or pharmacophore through its synthetic handle, it allows for UV light-induced covalent modification of a biological target .

Mode of Action

The compound interacts with its targets through a process known as photoaffinity labeling . Upon exposure to UV light, the benzophenone moiety in the compound is activated and forms a covalent bond with nearby macromolecules, thereby labeling the target .

Biochemical Pathways

The compound’s ability to covalently modify biological targets suggests that it could potentially influence a wide range of biochemical pathways depending on the specific ligand or pharmacophore to which it is attached .

Pharmacokinetics

According to the search results, Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone exhibits high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity, as indicated by its Log Po/w values, ranges from 3.05 to 4.63 . Its water solubility is moderate .

Result of Action

The primary result of the action of Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone is the covalent modification of a biological target . This modification can be used for various downstream applications, such as the study of protein function, the identification of binding sites, or the development of new drugs .

Action Environment

The action of Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone is influenced by environmental factors such as light and temperature . The compound requires UV light for activation . Additionally, it should be stored in a dry environment at 2-8°C to maintain its stability .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

化学反应分析

Types of Reactions: Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The alkyne groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under basic conditions.

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

相似化合物的比较

- (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

- (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Comparison: Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone is unique due to its dual alkyne groups, which enhance its reactivity and versatility in chemical reactions. Compared to its analogs, it offers more opportunities for covalent modification and click chemistry applications, making it a valuable tool in chemical biology and materials science .

生物活性

Introduction

Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone, a compound characterized by its unique alkyne functionality, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone is C19H14O3. The compound features two phenyl rings connected by a methanone group and substituted with prop-2-yn-1-yloxy groups. This structure is significant as the alkyne moiety is known to influence biological activity, particularly in anticancer applications.

| Property | Value |

|---|---|

| Molecular Weight | 290.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Cream-colored solid |

Anticancer Properties

Recent studies have indicated that compounds containing alkyne functionalities exhibit notable anticancer activities. Specifically, derivatives of flavonoids with propargyloxy substitutions have shown promise against various cancer cell lines. The introduction of the alkyne group can enhance the compound's interaction with biological targets, leading to increased efficacy.

The proposed mechanisms through which Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone exerts its anticancer effects include:

- Induction of Apoptosis : The compound has been shown to increase apoptotic cell death in cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the G2/M phase, contributing to reduced cell proliferation.

- Inhibition of Tumor Growth : In vivo studies have demonstrated a significant reduction in tumor size when treated with compounds containing similar structures.

Case Studies

-

Study on Head and Neck Cancer (HNC) :

- A recent study synthesized new propargyloxy derivatives and evaluated their anticancer activity against HNC cell lines. The results indicated that certain derivatives significantly increased apoptosis rates and altered cell cycle dynamics, suggesting potential therapeutic applications for similar compounds like Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone .

-

Flavonoid Derivatives :

- Research on flavonoid derivatives highlighted that those incorporating alkyne groups displayed enhanced cytotoxicity against various cancer types, including breast and prostate cancers. The derivatives were assessed using MTT assays, revealing IC50 values that suggest effective concentrations for inducing cytotoxic effects .

Table 2: Summary of Anticancer Activity

| Study Focus | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Propargyloxy Derivatives | HNC | 15 | Apoptosis induction |

| Flavonoid Derivatives | Breast Cancer | 10 | Cell cycle arrest |

| General Alkyne Compounds | Prostate Cancer | 20 | Tumor growth inhibition |

属性

IUPAC Name |

bis(4-prop-2-ynoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-3-13-21-17-9-5-15(6-10-17)19(20)16-7-11-18(12-8-16)22-14-4-2/h1-2,5-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMYZHCHDRGEJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。